molecular formula C14H11F3N2O2 B11512979 N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B11512979
M. Wt: 296.24 g/mol
InChI Key: DEEMLPRKWKJYMF-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the carboxylic acid derivative of the pyridine ring with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical or a methoxy cation.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Methoxy radicals or methoxy cations.

    Reduction: Amines.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electron-withdrawing properties. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-(trifluoromethyl)pyridine: Lacks the amide group but shares the trifluoromethyl and methoxy groups.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl group but has a different core structure.

Uniqueness

N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the combination of its trifluoromethyl, methoxy, and amide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H11F3N2O2/c1-21-12-5-4-10(14(15,16)17)7-11(12)19-13(20)9-3-2-6-18-8-9/h2-8H,1H3,(H,19,20)

InChI Key

DEEMLPRKWKJYMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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